molecular formula C18H18O6 B158019 Diapocynin CAS No. 29799-22-2

Diapocynin

Cat. No.: B158019
CAS No.: 29799-22-2
M. Wt: 330.3 g/mol
InChI Key: HLNDPICGHQGWSU-UHFFFAOYSA-N
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Description

Diapocynin is a dimeric form of apocynin, a naturally occurring compound known for its antioxidant properties. It is synthesized through the oxidative coupling of apocynin and has shown significant potential in reducing oxidative stress and reactive oxygen species production. This compound has been studied for its neuroprotective and anti-inflammatory effects, making it a compound of interest in various scientific fields .

Biochemical Analysis

Biochemical Properties

Diapocynin interacts with various biomolecules in biochemical reactions. It has been found to attenuate oxidative stress, leading to a significant increase in reduced glutathione, glutathione-S-transferase, nuclear factor erythroid 2-related factor 2, and brain-derived neurotrophic factor . It also interacts with NADPH oxidase (NOX2; gp91phox subunit), leading to diminished expression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to significantly attenuate glial cell activation in the nigral regions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to suppress nigral ionized calcium binding adaptor molecule 1 (Iba-1) and glial fibrillary acidic protein (GFAP) protein expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been used to investigate in vitro and in vivo pharmacokinetics . The stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to be effective in pre-clinical models of Parkinson’s disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diapocynin is synthesized by the activation of apocynin with ferrous sulfate and sodium persulfate. The reaction involves the oxidative coupling of apocynin, resulting in the formation of this compound as a brown precipitate. This precipitate is then dissolved in ammonia, re-crystallized in hydrochloric acid, and washed with boiling water to yield pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of ferrous sulfate and sodium persulfate as reagents, along with the purification steps, can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Diapocynin undergoes various chemical reactions, including oxidation and reduction. It is particularly noted for its ability to inhibit the production of reactive oxygen species, which is a key aspect of its antioxidant properties .

Common Reagents and Conditions:

    Oxidation: this compound is synthesized through an oxidative coupling reaction using ferrous sulfate and sodium persulfate.

    Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less documented.

Major Products: The primary product of the oxidative coupling of apocynin is this compound itself. Further reactions involving this compound can lead to various derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diapocynin has a wide range of scientific research applications, including:

Properties

IUPAC Name

1-[3-(5-acetyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-9(19)11-5-13(17(21)15(7-11)23-3)14-6-12(10(2)20)8-16(24-4)18(14)22/h5-8,21-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNDPICGHQGWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032857
Record name Diapocynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29799-22-2
Record name Diapocynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29799-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diapocynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diapocynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29799-22-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIAPOCYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A65KM2ZD49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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